4-Fluorobenzonitrile
Overview
Description
4-Fluorobenzonitrile is an organic compound with the molecular formula C7H4FN. It is a derivative of benzonitrile, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzonitrile can be synthesized through several methods. One common method involves the halogen exchange reaction, where 4-chlorobenzonitrile reacts with an alkali metal fluoride in the presence of a phase transfer catalyst. The reaction typically occurs in an aprotic dipolar solvent at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of quaternary ammonium compounds as catalysts to enhance the efficiency of the halogen exchange reaction. This method is advantageous due to its relatively high yield and shorter reaction times compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be displaced by nucleophiles such as phenols or thiophenols to form diaryl ethers or thioethers.
Condensation Reactions: It can condense with diphenylamine to yield monomer 4-cyanotriphenylamine.
Metal-Mediated Coupling Reactions: It can participate in metal-mediated coupling reactions to form complex structures like eight-membered thorium(IV) tetraazamacrocycles.
Common Reagents and Conditions:
Nucleophiles: Phenols, thiophenols
Catalysts: Quaternary ammonium compounds, phase transfer catalysts
Solvents: Aprotic dipolar solvents such as dimethyl sulfoxide
Major Products:
Diaryl Ethers and Thioethers: Formed from substitution reactions
4-Cyanotriphenylamine: Formed from condensation reactions
Thorium(IV) Tetraazamacrocycles: Formed from metal-mediated coupling reactions
Scientific Research Applications
4-Fluorobenzonitrile has a wide range of applications in scientific research, including:
Chemical Intermediates: It is used as an intermediate in the synthesis of various organic compounds.
Solvents: It serves as a solvent for perfumes and pharmaceuticals.
Stabilizers: It is used as a stabilizer for chlorinated solvents.
Catalysts: It is a component of transition-metal complex catalysts.
HPLC Analysis: It is employed in high-performance liquid chromatography (HPLC) analysis.
Mechanism of Action
The mechanism of action of 4-fluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing fluorine atom. This substitution enhances the reactivity of the nitrile group, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
4-Fluorobenzonitrile can be compared with other similar compounds such as:
4-Chlorobenzonitrile: Similar in structure but with a chlorine atom instead of fluorine. It is less reactive in nucleophilic substitution reactions.
4-Bromobenzonitrile: Contains a bromine atom, which makes it more reactive in certain coupling reactions compared to this compound.
4-Iodobenzonitrile: The presence of an iodine atom makes it highly reactive in various organic reactions.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Properties
IUPAC Name |
4-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVBBNGWBBYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061600 | |
Record name | 4-Fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-02-1 | |
Record name | 4-Fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VJG35CQV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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